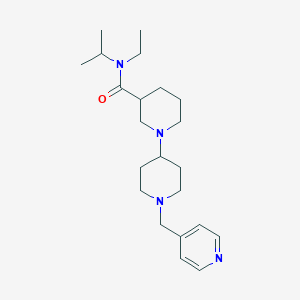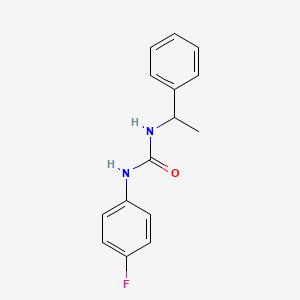
N-(4-fluorophenyl)-N'-(1-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-(1-phenylethyl)urea, also known as FPEU, is a synthetic compound that has been studied extensively for its potential applications in scientific research. FPEU has been found to have unique properties that make it an ideal candidate for use in various biochemical and physiological studies. In
作用機序
N-(4-fluorophenyl)-N'-(1-phenylethyl)urea blocks the TRPV1 ion channel by binding to a specific site on the channel. This binding prevents the channel from opening, thereby reducing the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of neurotransmitters, which results in a decrease in pain sensation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its role in blocking the TRPV1 ion channel, this compound has also been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes. This property of this compound has been used to study the metabolism of various drugs and xenobiotics.
実験室実験の利点と制限
One of the primary advantages of using N-(4-fluorophenyl)-N'-(1-phenylethyl)urea in lab experiments is its selectivity for the TRPV1 ion channel. This selectivity allows for specific studies on the role of TRPV1 in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to administer this compound in certain experiments.
将来の方向性
There are several future directions for research involving N-(4-fluorophenyl)-N'-(1-phenylethyl)urea. One area of research is the study of the role of TRPV1 in various diseases, including chronic pain and inflammation. Another area of research is the development of more selective TRPV1 blockers that have improved solubility and pharmacokinetic properties. Additionally, this compound could be used as a tool to study the metabolism of various drugs and xenobiotics in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the TRPV1 ion channel and its ability to inhibit the activity of various enzymes make it an ideal candidate for use in various biochemical and physiological studies. Further research on this compound could lead to a better understanding of the role of TRPV1 in various physiological processes and the development of more selective TRPV1 blockers.
合成法
The synthesis of N-(4-fluorophenyl)-N'-(1-phenylethyl)urea involves the reaction of 4-fluoroaniline with N-(1-phenylethyl)isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, in anhydrous conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
N-(4-fluorophenyl)-N'-(1-phenylethyl)urea has been used in various scientific research studies due to its unique properties. One of the primary applications of this compound is in the study of ion channels. This compound has been found to selectively block the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation. This property of this compound has been used to study the role of TRPV1 in various physiological processes.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMXUBFIKPMVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)
![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)
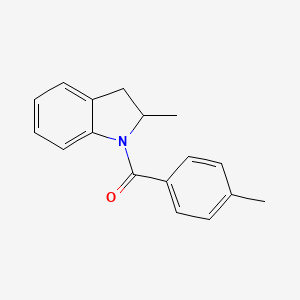
![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
![[1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5353691.png)
![methyl 7-(2,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5353705.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5353708.png)
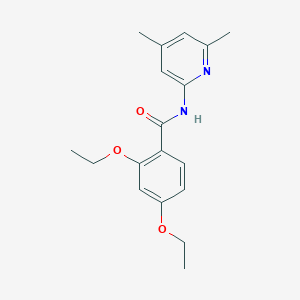
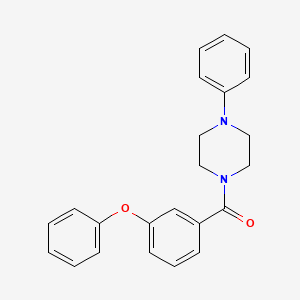
![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![(3R*,4R*)-1-{[5-(2,3-dichlorophenyl)-2-furyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5353732.png)
![4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)
